molecular formula C10H8S2 B1630404 trans-1,2-Di(2-thienyl)ethylene

trans-1,2-Di(2-thienyl)ethylene

Cat. No.: B1630404
M. Wt: 192.3 g/mol
InChI Key: AYBFWHPZXYPJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-1,2-Di(2-thienyl)ethylene is an organic compound with the molecular formula C10H8S2. It consists of two thiophene rings connected by a vinyl group. This compound is known for its unique electronic properties and is used in various scientific research applications, particularly in the fields of organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,2-Di(2-thienyl)ethylene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, where a stannylated thiophene reacts with a halogenated thiophene in the presence of a palladium catalyst . Another method involves the Heck reaction, where a halogenated thiophene reacts with a vinyl thiophene under similar catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

trans-1,2-Di(2-thienyl)ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

trans-1,2-Di(2-thienyl)ethylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-1,2-Di(2-thienyl)ethylene in biological systems involves its interaction with cellular components, potentially disrupting cellular processes. Its electronic properties allow it to interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-1,2-Di(2-thienyl)ethylene is unique due to its vinyl linkage between the thiophene rings, which imparts distinct electronic properties compared to other thiophene derivatives. This unique structure makes it particularly valuable in the field of organic electronics .

Properties

IUPAC Name

2-(2-thiophen-2-ylethenyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBFWHPZXYPJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929379
Record name 2,2'-(Ethene-1,2-diyl)dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13640-78-3
Record name 2,2'-(Ethene-1,2-diyl)dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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